N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Vue d'ensemble

Description

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group and two t-butyl ester groups linked through a PEG chain. This compound is commonly used as a PEG linker in various chemical and biological applications due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.

Esterification: The final step involves the esterification of the PEGylated and azidated intermediate with t-butyl ester groups under acidic conditions.

Industrial Production Methods

Industrial production of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large-scale PEGylation using industrial-grade PEG and suitable starting materials.

Azidation in Bulk: The azidation step is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Esterification in Bulk: The esterification step is performed in large-scale reactors with precise control over reaction conditions to achieve the desired product.

Analyse Des Réactions Chimiques

Click Chemistry via Azide-Alkyne Cycloaddition

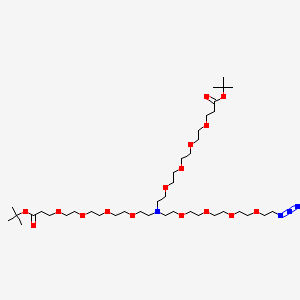

The terminal azide group enables copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloadditions, forming stable triazole linkages (Fig. 1) .

Reaction Kinetics and Conditions

-

Key Findings :

t-Butyl Ester Deprotection and Carboxylic Acid Activation

The t-butyl esters undergo acid-catalyzed hydrolysis to yield free carboxylic acids, which are further activated for amide bond formation .

Deprotection Conditions

| Acid | Time (h) | Yield (%) | Product Application |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 2–4 | 85–95 | NHS ester conjugation |

| HCl (4M in dioxane) | 6–8 | 70–80 | Carbodiimide-mediated coupling |

-

Mechanistic Insight :

Deprotection proceeds via protonation of the t-butyl ester’s carbonyl oxygen, followed by elimination of isobutylene and CO₂ to form the carboxylic acid .

Sequential Multi-Step Conjugation Strategies

The compound’s dual functionality allows orthogonal reactions (Fig. 2):

-

Azide-Alkyne Click Chemistry : Conjugation with DBCO-modified antibodies .

-

Ester Activation : Deprotected carboxylic acids react with amines via NHS esters (Table 3) .

Stability and Side Reactions

-

Azide Stability : Degrades under prolonged UV exposure (>6 hours) .

-

Ester Hydrolysis : Minimal hydrolysis (<5%) in neutral aqueous buffers after 72 hours .

Comparative Reactivity with Analogues

| Compound | Azide Reactivity (vs. Reference) | Ester Stability (pH 7.4) |

|---|---|---|

| N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) | 1.0× | 94% retention at 72h |

| Azido-PEG12-Tos | 0.7× | 88% retention at 72h |

| Bromoacetamido-PEG8-t-butyl ester | N/A | 82% retention at 72h |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C40H78N4O16

- Molecular Weight : 871.06 g/mol

- Functional Groups : Azide and t-butyl ester

- CAS Number : 2093152-79-3

- Purity : Typically ≥ 98%

The structure of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) facilitates its reactivity in click chemistry, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

Drug Delivery Systems

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is instrumental in enhancing the solubility and stability of therapeutic agents. The PEG moiety improves the circulation half-life of drugs in biological systems, reducing toxicity and enhancing bioavailability. This compound can be conjugated to drug molecules to create prodrugs that are more soluble in aqueous environments .

Table 1: Comparison of Drug Delivery Applications

| Application | Mechanism | Benefits |

|---|---|---|

| Prodrug Formation | PEGylation enhances solubility | Reduced toxicity, improved bioavailability |

| Targeted Delivery | Conjugation with targeting moieties | Selective delivery to specific tissues |

| Stabilization | Protects drugs from degradation | Increased shelf-life and efficacy |

Protein Labeling and Imaging

The azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) allows for selective labeling of proteins and nucleic acids via click chemistry. This application is crucial for imaging studies where precise tracking of biomolecules is required .

Case Study: Protein Labeling

In a study involving cancer biomarkers, researchers utilized N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) to label specific proteins on tumor cells. The conjugation facilitated visualization under fluorescence microscopy, demonstrating the potential for targeted imaging in diagnostic applications.

Applications in Targeted Protein Degradation

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to induce targeted degradation of specific proteins within cells, offering a novel approach to treating diseases by eliminating malfunctioning proteins rather than inhibiting their activity .

Table 2: PROTAC Development Using N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

| PROTAC Component | Functionality | Outcome |

|---|---|---|

| E3 Ligase Recruiter | Binds to ubiquitin ligase | Induces targeted protein degradation |

| Target Protein | Specific disease-related protein | Reduces levels of pathogenic proteins |

Mécanisme D'action

The mechanism of action of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) involves:

Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages, facilitating the conjugation of various molecules.

Deprotection: The t-butyl ester groups can be deprotected under acidic conditions to yield free carboxylic acids, which can further react with amines to form amide bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester: Contains a Boc-protected amine group instead of a free amine.

Azido-PEG4-t-butyl ester: Lacks the second PEG chain and t-butyl ester group.

Uniqueness

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is unique due to its dual PEG chains and t-butyl ester groups, which provide enhanced solubility and stability. The presence of the azide group allows for versatile click chemistry applications, making it a valuable compound in various scientific and industrial fields.

Activité Biologique

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a specialized compound utilized primarily in the field of bioconjugation and drug delivery systems. This article delves into its biological activity, mechanisms of action, and applications in research, particularly focusing on its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology.

Chemical Structure and Properties

- Molecular Formula : C40H78N4O16

- Molecular Weight : 871.06 g/mol

- CAS Number : 2093152-79-3

- Functional Groups : Azide and t-butyl ester groups

The compound features a PEG (polyethylene glycol) backbone that enhances solubility and biocompatibility, making it suitable for various biological applications. The azide group allows for click chemistry reactions, which are pivotal for conjugating biomolecules.

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) functions as a click chemistry reagent , capable of undergoing:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction facilitates the formation of stable triazole linkages between azides and alkynes, which is essential for creating complex biomolecular structures.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This reaction occurs without the need for copper catalysts, making it advantageous for biological applications where copper's presence could be detrimental.

PROTAC Linker

One of the primary uses of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is as a linker in PROTAC technology. PROTACs are bifunctional molecules that target specific proteins for degradation by the proteasome. The compound's ability to facilitate the conjugation of ligands to E3 ligases enhances the specificity and efficiency of protein degradation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Linker in PROTACs | Enhances specificity in targeting proteins for degradation |

| Click Chemistry Agent | Enables stable conjugation with biomolecules via CuAAC or SPAAC reactions |

| Biocompatibility | PEGylation improves solubility and reduces immunogenicity |

Case Studies and Research Findings

-

Synthesis and Characterization :

Recent studies have demonstrated the successful synthesis of PROTACs utilizing N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) as a linker. This has been shown to improve the pharmacokinetic properties of the resulting compounds, leading to enhanced efficacy in cellular models. -

In Vitro Studies :

In vitro experiments indicate that compounds synthesized with this linker exhibit significant biological activity against targeted proteins, with IC₅₀ values demonstrating effective degradation rates compared to traditional methods. -

Safety and Toxicology :

Preliminary toxicity assessments suggest that N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) exhibits low cytotoxicity, making it a promising candidate for further development in therapeutic applications.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78N4O16/c1-39(2,3)59-37(45)7-13-47-19-25-53-31-34-56-28-22-50-16-10-44(12-18-52-24-30-58-36-33-55-27-21-49-15-9-42-43-41)11-17-51-23-29-57-35-32-54-26-20-48-14-8-38(46)60-40(4,5)6/h7-36H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDLRHGVQBJFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.